molecular formula C16H24ClN3O2 B12808484 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride CAS No. 103607-59-6

4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride

Cat. No.: B12808484
CAS No.: 103607-59-6
M. Wt: 325.83 g/mol
InChI Key: PDRJNZSWMMQTGV-UHFFFAOYSA-N
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Description

4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the isoquinoline core followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include various amines, alcohols, and halides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

103607-59-6

Molecular Formula

C16H24ClN3O2

Molecular Weight

325.83 g/mol

IUPAC Name

[3-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C16H23N3O2.ClH/c1-11(2)18-9-13(20)10-21-16-15(7-17)14-6-4-3-5-12(14)8-19-16;/h8,11,13,18,20H,3-6,9-10H2,1-2H3;1H

InChI Key

PDRJNZSWMMQTGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CC(COC1=NC=C2CCCCC2=C1C#N)O.[Cl-]

Origin of Product

United States

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